

# An In-depth Technical Guide to 1-Chlorohexadecane (CAS: 4860-03-1)

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Compound of Interest		
Compound Name:	1-Chlorohexadecane	
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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of **1-Chlorohexadecane** (CAS No. 4860-03-1), a long-chain alkyl halide pivotal as a chemical intermediate. Also known as Cetyl Chloride or Hexadecyl Chloride, this compound is a key building block in the synthesis of surfactants, quaternary ammonium compounds, and various organic molecules. This document details its physicochemical properties, outlines experimental protocols for its synthesis and purification, explores its primary chemical applications, and summarizes critical safety and handling information. The content is structured to serve as a practical resource for professionals in chemical research and drug development.

### **Physicochemical Properties**

**1-Chlorohexadecane** is a colorless to light yellow transparent liquid under standard conditions. [1] Its high hydrophobicity, indicated by a LogP value of 8.94, is a defining characteristic.[1] It is readily soluble in organic solvents like alcohol and ether but has very limited solubility in water. [2] A summary of its key physical and chemical properties is presented below.

Table 1: Physicochemical Data for **1-Chlorohexadecane** 



Property	Value	Source(s)
Identifiers		
CAS Number	4860-03-1	[1][2][3][4]
EC Number	225-461-7	[2][3]
IUPAC Name	1-chlorohexadecane	[5][6]
Synonyms	Cetyl chloride, Hexadecyl chloride, Palmityl chloride	[1][2][4][7]
Molecular Properties		
Molecular Formula	C16H33Cl	[1][2][5]
Molecular Weight	260.89 g/mol	[3][4][5]
Physical Properties		
Appearance	Colorless to light yellow clear liquid	[1][2][4]
Melting Point	8-14 °C	[1][2][3][4]
Boiling Point	321.8 ± 5.0 °C at 760 mmHg; 149 °C at 1 mmHg	[1][2][3][4]
Density	0.865 g/mL at 25 °C	[2][3][4]
Water Solubility	0.02 g/L at 20 °C	[1][2][4]
Vapor Pressure	129 mmHg at 21 °C	[3][4]
Refractive Index (n20/D)	1.449	[2][3][4]
Safety Properties		
Flash Point	136 °C (276.8 °F) - closed cup	[3][8]
Autoignition Temperature	220 °C	[8]

# **Synthesis, Purification, and Analysis**



## General Synthesis Protocol: Chlorination of 1-Hexadecanol

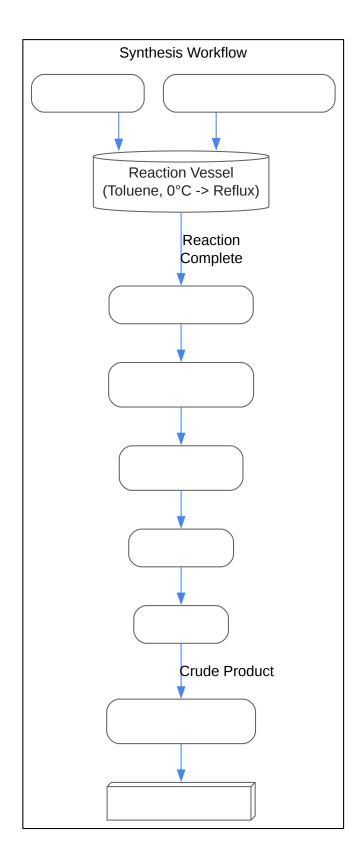
The most common industrial synthesis route for **1-Chlorohexadecane** is the chlorination of its corresponding alcohol, **1**-hexadecanol (cetyl alcohol), using a suitable chlorinating agent.[1][9] Thionyl chloride (SOCl<sub>2</sub>) is a frequently used reagent for this transformation due to its reliability and the gaseous nature of its byproducts (SO<sub>2</sub> and HCl), which simplifies purification.

#### Experimental Protocol:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place 1-hexadecanol (1.0 eq). The flask should be under an inert atmosphere (e.g., nitrogen or argon). Add a suitable anhydrous solvent such as toluene or dichloromethane.
- Reagent Addition: Cool the flask in an ice bath. Slowly add thionyl chloride (approx. 1.2 eq)
  dropwise from the dropping funnel to the stirred solution. A small amount of a tertiary amine
  base like pyridine or triethylamine can be added catalytically to neutralize the HCl generated.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux (typically 50-80°C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully quench the reaction by pouring it into a beaker of ice water to decompose any excess thionyl chloride.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.
- Washing: Wash the combined organic phase sequentially with a saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution).
- Drying and Concentration: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>). Filter off the drying agent and



concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **1-Chlorohexadecane**.





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Caption: Synthesis workflow for **1-Chlorohexadecane**.

#### **Purification Protocol: Vacuum Distillation**

For research and pharmaceutical applications requiring high purity (typically ≥98.0% or ≥99.0%), the crude product is purified by vacuum distillation.[9] This technique is suitable for high-boiling point liquids that would decompose at their atmospheric boiling point.

#### Experimental Protocol:

- Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware joints are properly greased and sealed to maintain a high vacuum.
- Distillation: Transfer the crude **1-Chlorohexadecane** to the distillation flask. Begin heating the flask gently in an oil bath while the vacuum is applied.
- Fraction Collection: Discard any initial low-boiling point fractions. Collect the main fraction boiling at approximately 149 °C at a pressure of 1 mmHg.[3][4]
- Analysis: Analyze the purity of the collected fraction using Gas Chromatography (GC).

### **Analytical Protocol: Gas Chromatography (GC)**

The purity and identity of **1-Chlorohexadecane** are typically confirmed by Gas Chromatography (GC), often coupled with a Mass Spectrometry (MS) detector.

#### General GC-MS Protocol:

- Instrument: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
- Column: A mid-polarity column, such as one with a 6% cyanopropylphenyl / 94% polydimethylsiloxane phase (e.g., USP G43), is often suitable for analyzing alkyl halides.[7]
- Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[7]



- Injector: Split/splitless injector at a temperature high enough to vaporize the sample without decomposition (e.g., 290 °C).[10]
- Oven Program: A temperature gradient is typically used. For example, start at 150 °C, hold for 1 minute, then ramp at 3 °C/min to 280 °C and hold.[10]
- Detector: FID at 320 °C or MS scanning a mass range of m/z 35–750.[10]
- Sample Preparation: Dilute the **1-Chlorohexadecane** sample in a suitable solvent like dichloromethane or acetonitrile.[4]

## **Key Chemical Reactions and Applications**

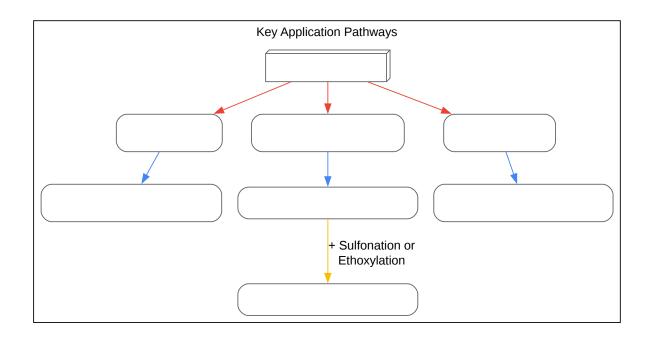
**1-Chlorohexadecane**'s primary utility lies in its role as a versatile chemical intermediate.[4][5] The long C16 alkyl chain imparts hydrophobicity, while the terminal chlorine atom provides a reactive site for nucleophilic substitution.

### **Surfactant Synthesis**

A major industrial application of **1-Chlorohexadecane** is in the production of surfactants.[1] By reacting it with various hydrophilic head groups, a wide range of cationic, anionic, and non-ionic surfactants can be synthesized.[10]

- Cationic Surfactants: Reaction with tertiary amines (e.g., pyridine or trimethylamine) yields quaternary ammonium salts, such as cetylpyridinium chloride, which are used as antiseptics and detergents.[10][11]
- Anionic/Non-ionic Surfactants: Nucleophilic substitution with alcohols or thiols, followed by sulfonation or ethoxylation, can produce anionic or non-ionic surfactants used in detergents and emulsifiers.[10]





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Caption: Application pathways of **1-Chlorohexadecane**.

### **Grignard Reagent Formation**

**1-Chlorohexadecane** can react with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form the corresponding Grignard reagent, hexadecylmagnesium chloride.[2][3] This powerful nucleophile is invaluable for forming new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.

General Protocol for Grignard Reaction:

 Setup: All glassware must be rigorously flame-dried under an inert atmosphere to ensure anhydrous conditions. Equip a round-bottom flask with a reflux condenser and dropping funnel. Place magnesium turnings (1.1 eq) in the flask.



- Initiation: Add a solution of 1-Chlorohexadecane (1.0 eq) in anhydrous diethyl ether or THF dropwise to the magnesium. A crystal of iodine may be added to help initiate the reaction.[12]
   The start of the reaction is indicated by bubbling and the disappearance of the iodine color.
   [12]
- Completion: Once initiated, add the remaining **1-Chlorohexadecane** solution at a rate that maintains a gentle reflux. After addition, continue to stir and reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
- Reaction: The resulting solution of hexadecylmagnesium chloride can then be used directly by adding an electrophile (e.g., a solution of a ketone in anhydrous ether).

### **Palladium-Catalyzed Cross-Coupling Reactions**

As an alkyl halide, **1-Chlorohexadecane** can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[13] This allows for the formation of a C(sp³)– C(sp²) bond by coupling with an organoboron compound (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base.

#### General Protocol for Suzuki Coupling:

- Setup: In a reaction vessel under an inert atmosphere, combine the arylboronic acid (1.2 eq), a suitable base (e.g., K<sub>3</sub>PO<sub>4</sub> or Na<sub>2</sub>CO<sub>3</sub>, 2-3 eq), a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub> or Pd<sub>2</sub>(dba)<sub>3</sub> with a phosphine ligand, 1-5 mol%), and an appropriate solvent (e.g., dioxane, DMF, or n-propanol/water).[13][14][15]
- Reaction: Add 1-Chlorohexadecane (1.0 eq) to the mixture. Heat the reaction (typically 80-120 °C) with stirring for several hours until the starting material is consumed, as monitored by TLC or GC.
- Work-up: Cool the reaction mixture and dilute it with water. Extract the product with an
  organic solvent like ethyl acetate. Wash the combined organic layers with water and brine,
  dry over Na<sub>2</sub>SO<sub>4</sub>, and concentrate under reduced pressure.
- Purification: Purify the crude product by flash column chromatography on silica gel.

### **Toxicology and Safety Information**



- **1-Chlorohexadecane** is classified as a hazardous substance and requires careful handling.
- Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may
  cause respiratory irritation (H335).[5][6][12] The toxicological properties have not been fully
  investigated.[8]
- Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety goggles or an eyeshield.[3][8] If ventilation is inadequate, use a suitable respirator (e.g., N95 dust mask).[3]
- Handling and Storage: Handle in a well-ventilated area, preferably in a fume hood.[8][14]
   Avoid breathing vapor or mist and prevent contact with skin and eyes.[8] Store in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizing agents and strong bases.[2][8][16]
- First Aid:
  - Eyes: Immediately flush with plenty of water for at least 15 minutes.
  - Skin: Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[8]
  - Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[8]
  - Ingestion: Do NOT induce vomiting. If conscious, rinse mouth and drink 2-4 cupfuls of water.[8] In all cases of exposure, seek medical attention.[8]
- Fire Safety: **1-Chlorohexadecane** is a combustible liquid with a flash point of 136 °C.[3] In case of fire, use a water spray, dry chemical, carbon dioxide, or appropriate foam.[8] Heating may cause containers to rupture violently.[14] Combustion may produce toxic fumes, including carbon monoxide, hydrogen chloride, and phosgene.[14][16]

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